7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenyl group and a diaza-benzoazulene core. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated phenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoquinones, while reduction can produce the corresponding alcohols .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology: In biological research, the compound’s interactions with various biomolecules are studied to understand its potential as a therapeutic agent. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic properties are being explored in medicine. It has been investigated for its anxiolytic, anticonvulsant, and antidepressant effects, similar to other benzodiazepine derivatives .
Industry: In the industrial sector, this compound is used in the development of new materials with specific chemical properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of 7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione involves its interaction with specific molecular targets. It binds to certain receptors and enzymes, modulating their activity. For example, it may interact with GABA receptors in the central nervous system, leading to its anxiolytic and sedative effects . The exact pathways and molecular targets are still under investigation, but its structure suggests a multi-faceted mechanism involving various biochemical interactions .
Comparison with Similar Compounds
Adinazolam: A triazolobenzodiazepine with anxiolytic and antidepressant properties.
Alprazolam: Another benzodiazepine derivative used for its anxiolytic effects.
Diazepam: A well-known benzodiazepine with sedative and muscle relaxant properties.
Uniqueness: 7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione stands out due to its unique diaza-benzoazulene core, which is not commonly found in other benzodiazepine derivatives.
Properties
Molecular Formula |
C18H12Cl2N2O3 |
---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
7-chloro-4-(4-chlorophenyl)-10-methyl-5H-furo[3,4-b][1,4]benzodiazepine-1,3-dione |
InChI |
InChI=1S/C18H12Cl2N2O3/c1-21-14-7-4-12(20)8-10(14)9-22(13-5-2-11(19)3-6-13)16-15(21)17(23)25-18(16)24/h2-8H,9H2,1H3 |
InChI Key |
JRDCOKPZGHTPAH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CN(C3=C1C(=O)OC3=O)C4=CC=C(C=C4)Cl)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.